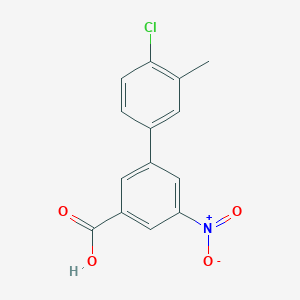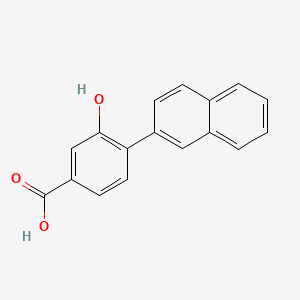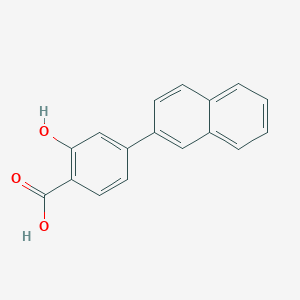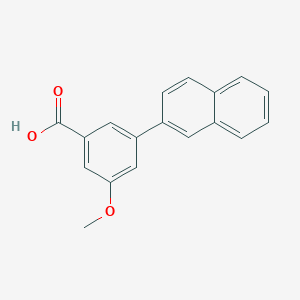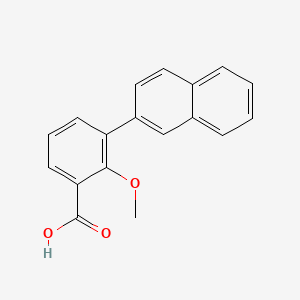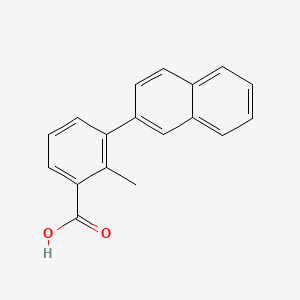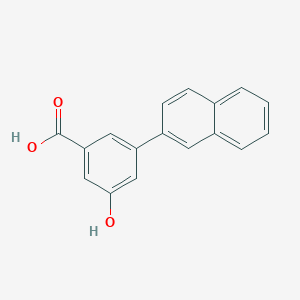
5-Hydroxy-3-(naphthalen-2-yl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-(naphthalen-2-yl)benzoic acid, commonly referred to as 5-HNBP, is an important intermediate in the synthesis of a variety of compounds. It is a white crystalline solid with a melting point of 165-167°C and a boiling point of 306-307°C. It is a versatile compound that has a variety of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 5-HNBP has been extensively studied and is known to have a wide range of biological and physiological effects.
Applications De Recherche Scientifique
5-HNBP has a variety of applications in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 5-HNBP has also been used in the synthesis of fluorescent probes and fluorescent labels. Furthermore, 5-HNBP has been used in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-HNBP is not fully understood. However, it is believed that 5-HNBP binds to certain proteins and enzymes, which may lead to changes in the activity of these proteins and enzymes. It is also believed that 5-HNBP may interact with DNA and RNA, which may lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects
5-HNBP has been shown to have a variety of biochemical and physiological effects. In studies, 5-HNBP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Furthermore, 5-HNBP has been shown to have anti-microbial and anti-fungal effects.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-HNBP in laboratory experiments include its availability, low cost, and ease of synthesis. It is also non-toxic and has a wide range of biological and physiological effects. However, there are some limitations to using 5-HNBP in laboratory experiments. For example, it is not very stable and can decompose over time. Furthermore, the effects of 5-HNBP can vary depending on the concentration and the type of cells used.
Orientations Futures
The future directions for 5-HNBP include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Furthermore, further research into the mechanism of action of 5-HNBP is needed in order to understand how it works and how it can be used to treat various diseases and conditions. Additionally, research into the synthesis of 5-HNBP derivatives, such as 5-HNBP-conjugated polymers, is needed in order to expand the range of potential applications. Finally, further research into the stability of 5-HNBP is needed in order to ensure that it remains stable and effective over time.
Méthodes De Synthèse
5-HNBP can be synthesized via a variety of methods. The most common method is the reaction of 2-naphthol with benzoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a white crystalline product with a purity of 95%. Other methods of synthesis include the reaction of 2-naphthol with benzoyl bromide in the presence of a base, the reaction of 2-naphthol with benzoyl isocyanate in the presence of a base, and the reaction of 2-naphthol with benzoyl sulfate in the presence of a base.
Propriétés
IUPAC Name |
3-hydroxy-5-naphthalen-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAGJPNUTTVMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690418 |
Source


|
| Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261953-62-1 |
Source


|
| Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


